molecular formula C4H10ClNO2 B3154609 Methyl 2-methoxyacetimidate hydrochloride CAS No. 77998-69-7

Methyl 2-methoxyacetimidate hydrochloride

Cat. No.: B3154609
CAS No.: 77998-69-7
M. Wt: 139.58 g/mol
InChI Key: FCCPSFOUPVMHRQ-UHFFFAOYSA-N
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Description

Methyl 2-methoxyacetimidate hydrochloride is a chemical compound with the molecular formula C4H10ClNO2. It is a white crystalline substance that is highly soluble in water. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxyacetimidate hydrochloride can be synthesized through the reaction of methoxyacetic acid with methanol in the presence of hydrochloric acid. The reaction is typically carried out at low temperatures to ensure the formation of the desired product. The process involves the following steps:

  • Dissolving methoxyacetic acid in methanol.
  • Adding hydrochloric acid to the solution.
  • Cooling the reaction mixture to -5 to 0°C.
  • Allowing the reaction to proceed for 1 hour at 0°C.
  • Maintaining the reaction mixture at 0 to 20°C for an additional 0.5 hours.
  • Isolating the product by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction is carried out in a reaction vessel equipped with cooling and stirring mechanisms. The use of dry hydrochloric acid gas is preferred to ensure the purity of the product. The final product is obtained by filtration and drying .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxyacetimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methoxyacetimidate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of imidates and other nitrogen-containing compounds.

    Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals, such as insecticides and herbicides

Mechanism of Action

The mechanism of action of methyl 2-methoxyacetimidate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. In biological systems, it can modify proteins and nucleic acids by reacting with specific functional groups, thereby altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxyacetimidate hydrochloride is unique due to the presence of both a methoxy group and a methyl group on the nitrogen atom. This unique structure allows it to participate in a wider range of chemical reactions compared to its analogs. Its ability to act as both a nucleophile and an electrophile makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

methyl 2-methoxyethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-6-3-4(5)7-2;/h5H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCPSFOUPVMHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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